1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(2-methylpropyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)8-10-11-4-3-6-13(11)7-5-12-10/h3-4,6,9-10,12H,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMQAJHQGTWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors Using Acid Catalysis
Method Overview:
The core heterocyclic structure can be synthesized via cyclization of suitable precursor compounds, such as N-[2-(pyrrol-1-yl)ethyl] formamide derivatives, in the presence of acid catalysts. This process involves cyclizing open-chain intermediates into the tetrahydropyrrolo[1,2-a]pyrazine ring system.
- Acid catalysts like polyphosphoric acid, sulfuric acid, phosphorus oxychloride, hydrogen chloride, or p-toluenesulfonic acid are employed to facilitate cyclization.
- The reaction typically proceeds under reflux conditions, with the amount of acid catalyst ranging from 1.0 to 5.0 equivalents relative to the precursor.
- The process can be performed in solvents such as inert organic solvents or without solvent, depending on the specific catalyst used.
Data Table 1: Cyclization Conditions for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
| Parameter | Details |
|---|---|
| Catalyst | Polyphosphoric acid, sulfuric acid, phosphorus oxychloride, HCl, p-toluenesulfonic acid |
| Catalyst equivalents | 1.0 to 5.0 equivalents |
| Solvent | Organic solvent or solvent-free |
| Temperature | Reflux (approximately 100-150°C) |
| Reaction time | 1-4 hours |
Research Reference:
- US Patent US4188389 describes cyclization of dihydropyrrolo[1,2-a]pyrazines using acid catalysts, including polyphosphoric acid and sulfuric acid, to produce the tetrahydro derivative.
Reduction of Dihydropyrrolo[1,2-a]pyrazine Intermediates
Method Overview:
The dihydro derivatives are often obtained via cyclization, followed by reduction to achieve the tetrahydro structure. Catalytic hydrogenation is the preferred method, typically performed at room temperature under atmospheric pressure.
- Catalysts such as platinum, palladium, or Raney nickel are employed.
- The reduction is carried out in lower aliphatic alcohols like ethanol or methanol.
- Reaction conditions are mild, generally at 65–80°C with stirring.
Data Table 2: Hydrogenation Conditions
| Parameter | Details |
|---|---|
| Catalyst | Platinum, palladium, Raney nickel |
| Solvent | Ethanol, methanol |
| Temperature | 65–80°C |
| Pressure | Atmospheric or slight overpressure |
| Reaction time | 2–6 hours |
Research Reference:
- Patent IE921891A1 outlines a process involving hydrogenation of precursor compounds in alcohol media with platinum group catalysts, emphasizing mild conditions for high yield.
Synthesis via Substituted Precursors
Method Overview:
Substituted precursors such as 2-alkyl or 2-aryl derivatives are prepared through nucleophilic substitution or alkylation of the heterocyclic core, followed by cyclization.
- Alkylation of the heterocyclic ring with isobutyl halides or related derivatives, followed by cyclization, yields the target compound.
- Alkylation often employs reagents like methyl iodide or phenylethyl bromide in the presence of bases such as sodium hydride or potassium carbonate.
Data Table 3: Alkylation and Cyclization
| Step | Reagents and Conditions |
|---|---|
| Alkylation | Isobutyl halide, sodium hydride, or potassium carbonate |
| Cyclization | Acid catalysis or thermal cyclization |
| Solvent | Dimethylformamide, ethanol |
| Temperature | 25–150°C |
| Reaction time | 12–24 hours |
Research Reference:
- Example 1 from US Patent US4230856A describes alkylation of heterocyclic intermediates with isobutyl halides, followed by cyclization under acidic conditions.
Overall Synthetic Strategy
The synthesis generally involves:
- Preparation of open-chain precursors via condensation or nucleophilic substitution.
- Cyclization under acid catalysis to form the heterocyclic ring.
- Reduction of dihydro derivatives to tetrahydro compounds.
- Substitutions at specific positions to introduce isobutyl groups.
Summary of Key Preparation Routes
| Route Type | Main Steps | Typical Conditions |
|---|---|---|
| Acid-catalyzed cyclization | From N-[2-(pyrrol-1-yl)ethyl] formamide derivatives | Polyphosphoric acid, reflux, 1–4 hours |
| Catalytic hydrogenation | Reduction of dihydro derivatives | Platinum catalyst, ethanol, 65–80°C, 2–6 hours |
| Alkylation and cyclization | Alkylation with isobutyl halides, followed by cyclization | NaH or K2CO3, DMF or ethanol, reflux |
Notes and Considerations
- The choice of method depends on the desired purity, yield, and specific substitution pattern.
- Protecting groups may be employed during multi-step syntheses to prevent side reactions.
- Optimization of reaction conditions, such as temperature, catalyst loading, and solvent, is crucial for high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole or pyrazine rings, depending on the reagents and conditions used.
The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogues of 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Key Structural Insights :
- Substituent Position: The 1-position substituent (e.g., isobutyl, propyl) influences lipophilicity and target binding.
- Core Modifications: Spiro-fused systems (e.g., AS-3201) introduce conformational rigidity, critical for high-affinity enzyme inhibition . Quinoxaline or pyrido ring expansions (e.g., THP-quinoxaline) alter π-π stacking and hydrogen-bonding capabilities .
Activity Insights :
- Aldose Reductase Inhibition: AS-3201’s spirosuccinimide group enhances binding to the hydrophobic pocket of aldose reductase, achieving nanomolar potency .
- Antihypertensive vs. Muscle Relaxation: THP-quinoxalines with dimethoxyphenyl groups exhibit potent muscle relaxation but minimal blood pressure effects, suggesting target-specific modulation .
- HDAC6 Selectivity : And63’s tetrahydropyrrolopyrazine spacer optimizes interactions with HDAC6’s channel, unlike bulkier derivatives .
Physicochemical and Pharmacokinetic Properties
Table 4: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-Isobutyl-THP-pyrazine | 2.1 | 179.28 | 2 | 0.5–1.0 |
| AS-3201 | 1.8 | 462.25 | 6 | <0.1 |
| 1-Propyl-THP-pyrazine | 1.7 | 164.25 | 2 | 1.0–2.0 |
| THP-Quinoxaline (Compound 10) | 3.2 | 353.41 | 3 | 0.2–0.5 |
Key Observations :
- Lipophilicity: THP-quinoxalines (logP ~3.2) are more lipophilic than pyrrolopyrazines, impacting membrane permeability and CNS penetration .
- Solubility : Spiro-fused derivatives (e.g., AS-3201) exhibit poor aqueous solubility, necessitating formulation optimization for oral delivery .
Biological Activity
1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 1146299-06-0) is a heterocyclic compound belonging to the pyrrolopyrazine family. Its structure features a fused pyrrole and pyrazine ring system, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and industry through various research findings.
The compound's chemical formula is with the following structural characteristics:
- Molecular Weight : 178.28 g/mol
- IUPAC Name : 1-(2-methylpropyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
The biological activities of this compound are attributed to its interaction with various molecular targets and pathways. The compound is known to modulate the function of specific enzymes and receptors, leading to inhibition or activation of biochemical pathways that result in its observed effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study on similar pyrrolopyrazine derivatives demonstrated their effectiveness against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.75 to 60 µg/disc against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/disc) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolopyrazine Derivatives | 3.75 - 60 | Staphylococcus aureus, E. coli |
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored in various cell lines. In vitro studies suggest moderate toxicity levels with a half-maximal inhibitory concentration (IC50) around 500 µg/mL on RAW 264.7 cell lines . This indicates potential for further investigation as an anticancer agent.
Antifungal Properties
Another area of interest is the antifungal activity exhibited by related compounds in the pyrrolopyrazine class. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown effective antifungal activity with varying degrees of hemolytic effects on human erythrocytes .
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
- Study on Antibacterial Activity : A series of substituted tetrahydropyrazines were synthesized and tested for antibacterial properties. Results indicated that certain derivatives showed potent activity against common pathogens .
- Antifungal Activity Assessment : Research involving extracts from Streptomyces species revealed that diketopiperazine-type compounds could serve as potential antifungal agents due to their effective cytotoxicity against fungal strains .
Q & A
Q. What are the key synthetic steps and characterization methods for 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Critical steps include:
- Temperature control : Reactions often require precise temperatures (e.g., 0–25°C) to avoid side products.
- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for their ability to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the target compound .
- Characterization :
-
NMR spectroscopy (1H, 13C) confirms ring saturation and substituent positions .
-
IR spectroscopy identifies functional groups like amides or esters .
Parameter Example Conditions/Data Reference Reaction Temperature 0–25°C Solvent Dichloromethane, Acetonitrile Purification Method Silica gel chromatography
Q. How do functional groups influence the compound’s reactivity?
The isobutyl group introduces steric hindrance, affecting nucleophilic substitution rates, while the tetrahydropyrrolo-pyrazine core enables ring-opening reactions under acidic conditions. Key considerations:
- Steric effects : Bulky substituents slow down electrophilic attacks on the nitrogen atoms .
- Electronic effects : The electron-rich pyrazine ring participates in π-π stacking, relevant in ligand-receptor studies .
Q. What spectroscopic techniques are critical for structural validation?
- 1H NMR : Distinguishes between equatorial and axial protons in the saturated ring (δ 2.5–4.0 ppm) .
- 13C NMR : Confirms sp³ carbons in the tetrahydro ring (δ 20–50 ppm) .
- IR : Detects NH stretches (~3300 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) if present .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in functionalization .
- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Grignard reagent use : Alkyl/aryl Grignard reagents introduce substituents at the pyrazine nitrogen with >70% yields .
| Optimization Strategy | Example Outcome | Reference |
|---|---|---|
| Pd-catalyzed coupling | 85% yield for aryl derivatives | |
| Grignard substitution | 75% yield for alkylated products |
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography : Provides definitive proof of stereochemistry and substituent orientation .
- DFT calculations : Predict NMR chemical shifts to validate experimental data (e.g., B3LYP/6-31G* level) .
- Solvent effects : Account for solvent-induced shifts in NMR (e.g., CDCl3 vs. DMSO-d6) .
Q. What computational approaches predict the compound’s bioactivity?
- Molecular docking : Simulates binding affinities to targets like serotonin receptors (5-HT2A) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 ± 0.3) .
| Computational Method | Application Example | Reference |
|---|---|---|
| Molecular docking | Binding energy < -8.0 kcal/mol | |
| DFT calculations | NMR shift deviation < 0.1 ppm |
Q. How to design derivatives for enhanced biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

